molecular formula C16H18N6O B6979357 1H-indol-2-yl-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]methanone

1H-indol-2-yl-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B6979357
M. Wt: 310.35 g/mol
InChI Key: SESHDNWUSJCHLJ-UHFFFAOYSA-N
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Description

1H-indol-2-yl-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]methanone is a complex organic compound featuring an indole ring system conjugated to a piperazine ring, which is further substituted with a 1H-1,2,4-triazol-5-ylmethyl group. This compound is of interest due to its potential biological and pharmaceutical applications.

Properties

IUPAC Name

1H-indol-2-yl-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c23-16(14-9-12-3-1-2-4-13(12)19-14)22-7-5-21(6-8-22)10-15-17-11-18-20-15/h1-4,9,11,19H,5-8,10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESHDNWUSJCHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC=NN2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-indol-2-yl-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the formation of the indole core This can be achieved through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1H-indol-2-yl-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed on the piperazine ring to yield different derivatives.

  • Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation can yield indole-2-carboxylic acid derivatives.

  • Reduction can produce piperazine derivatives.

  • Substitution reactions can result in various triazole-substituted products.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its biological activity, including antimicrobial and anticancer properties.

  • Medicine: Potential therapeutic applications are being explored, particularly in the treatment of infections and cancer.

  • Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1H-indol-2-yl-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]methanone exerts its effects involves interaction with specific molecular targets. The indole and triazole rings are known to bind to various receptors and enzymes, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Indole-2-carboxylic acid derivatives: These compounds share the indole core but differ in their substituents.

  • Piperazine derivatives: Piperazine rings are common in many pharmaceuticals, but the substituents can vary widely.

  • Triazole derivatives: Triazoles are used in various drugs, with different substituents providing unique properties.

This compound represents a promising area of research with potential applications across multiple fields. Its unique structure and reactivity make it a valuable target for further study and development.

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